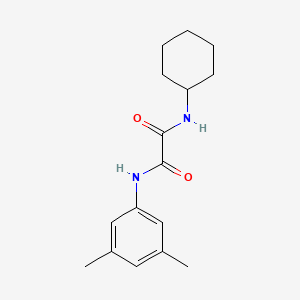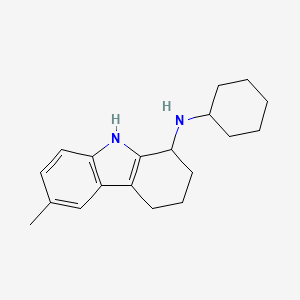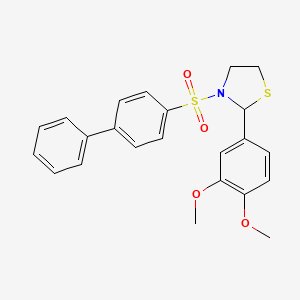
potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate, also known as Potassium Bromofuranone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinolinecarboxylic acid and is commonly used in research laboratories for its unique properties.
Mechanism of Action
The mechanism of action of potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including DNA polymerase, RNA polymerase, and topoisomerase. Additionally, it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone in laboratory experiments is its ability to inhibit the growth of microorganisms, making it an excellent candidate for use as an antimicrobial agent. However, this compound has some limitations, including its toxicity and potential side effects.
Future Directions
There are several future directions for research on potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Synthesis Methods
Potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone can be synthesized through a multistep process that involves the reaction of 5-bromo-2-furoic acid with phosphorus oxychloride, followed by the addition of quinoline-4-carboxylic acid. The resulting compound is then treated with potassium hydroxide to yield potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone.
Scientific Research Applications
Potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and material science. In pharmacology, this compound has been shown to have antibacterial, antifungal, and antiviral properties. Additionally, it has been found to be effective in inhibiting the growth of cancer cells.
properties
IUPAC Name |
potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3.K/c15-9-3-1-4-10-13(9)8(14(17)18)7-11(16-10)12-5-2-6-19-12;/h1-7H,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMVKRYIGCNRSW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=N2)C3=CC=CO3)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrKNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)



![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)

![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)


![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)